molecular formula C10H11N3 B183244 2-Methylquinoline-4,6-diamine CAS No. 5443-31-2

2-Methylquinoline-4,6-diamine

Cat. No.: B183244
CAS No.: 5443-31-2
M. Wt: 173.21 g/mol
InChI Key: XKDPIURMGBVXAB-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6-diamine is an organic compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two amino groups at the 4 and 6 positions and a methyl group at the 2 position of the quinoline ring. It appears as a white to light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents .

Scientific Research Applications

2-Methylquinoline-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development due to its biological activities.

    Industry: The compound is used in the production of dyes and pigments

Safety and Hazards

The safety data sheet for 2-Methylquinoline-4,6-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a highly flammable liquid and vapor .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Methylquinoline-4,6-diamine could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One common method involves the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This method typically involves the reaction of aniline with crotonaldehyde in the presence of an acid catalyst . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Doebner-von Miller reaction due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or phosphoric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4,6-diamine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the amino groups at the 4 and 6 positions.

    4,6-Diaminoquinoline: Lacks the methyl group at the 2 position.

    Quinoline: Lacks both the methyl and amino groups.

Uniqueness

2-Methylquinoline-4,6-diamine is unique due to the presence of both the methyl group at the 2 position and the amino groups at the 4 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-methylquinoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDPIURMGBVXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279304
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-31-2
Record name 5443-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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